molecular formula C7H9N3O3S B022248 2-(Hydrazinecarbonyl)benzenesulfonamide CAS No. 102169-52-8

2-(Hydrazinecarbonyl)benzenesulfonamide

Cat. No. B022248
M. Wt: 215.23 g/mol
InChI Key: YWPOXIABDFDDSR-UHFFFAOYSA-N
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Description

2-(Hydrazinecarbonyl)benzenesulfonamide is a chemical compound that has attracted interest due to its versatile applications in medicinal chemistry and as an intermediate in organic synthesis. This compound forms the basis for the development of various derivatives with significant biological activities.

Synthesis Analysis

The synthesis of 2-(Hydrazinecarbonyl)benzenesulfonamide and its derivatives can be achieved through microwave-assisted synthesis, offering a convenient approach compared to conventional methods. This process involves the reaction of appropriate precursors under microwave irradiation, leading to the formation of hydrazinecarbonyl benzenesulfonamides with improved yield and reduced reaction time (Thiyagarajan et al., 2015).

Molecular Structure Analysis

The molecular and crystal structures of 2-(Hydrazinecarbonyl)benzenesulfonamide derivatives have been elucidated using single-crystal X-ray diffraction techniques. These studies reveal the geometric configuration of the molecules and the interactions that stabilize their structure, providing insights into the structural basis for their biological activity (Thiyagarajan et al., 2015).

Chemical Reactions and Properties

2-(Hydrazinecarbonyl)benzenesulfonamide serves as a key intermediate in the synthesis of various complex molecules. It undergoes reactions such as condensation with aldehydes to form hydrazones, or with isothiocyanates to introduce thioureido groups, expanding the chemical diversity of derived compounds (Oliveira & Nunes, 2006).

Physical Properties Analysis

The physical properties of 2-(Hydrazinecarbonyl)benzenesulfonamide derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in drug formulation and chemical synthesis. These properties are influenced by the molecular structure and substituents present on the benzene ring.

Chemical Properties Analysis

The chemical properties of 2-(Hydrazinecarbonyl)benzenesulfonamide, including reactivity, stability, and functional group transformations, are central to its utility in chemical synthesis. The presence of both hydrazinecarbonyl and benzenesulfonamide functional groups allows for versatile chemical modifications, enabling the design of compounds with targeted biological or chemical properties.

For more information on the synthesis, molecular structure analysis, and chemical properties of 2-(Hydrazinecarbonyl)benzenesulfonamide, the following references provide comprehensive insights:

  • (Thiyagarajan et al., 2015): This study discusses the microwave-assisted synthesis and crystal structure of hydrazinecarbonyl benzenesulfonamides, highlighting their antibacterial activity.
  • (Oliveira & Nunes, 2006): Offers details on the synthesis and characterization of benzenesulfonyl hydrazones and sulfonamides, showcasing their potential as therapeutic agents.

Scientific Research Applications

  • Anti-glaucoma and Anti-cancer Drugs : Certain benzenesulfonamide derivatives effectively inhibit carbonic anhydrase II and IX, suggesting potential applications as anti-glaucoma and anti-cancer drugs (Di Fiore et al., 2005).

  • Therapeutically Relevant Structures : Benzenesulfonyl hydrazones and benzenesulfonamides show promise as cyclic imide analogues with therapeutic relevance (Oliveira & Nunes, 2006).

  • Antibacterial Activity : Hydrazinecarbonyl benzenesulfonamides synthesized via microwave-assisted methods demonstrate promising antibacterial activity against various bacteria including Staphylococcus aureus and Escherichia coli (Thiyagarajan et al., 2015).

  • Metal Complexes in Drug Design : Complexes containing benzenesulfonamide derivatives, when combined with metals like manganese and cobalt, have shown potential in biological applications and drug design (Alaghaz et al., 2015).

  • Anti-HIV Activities : Some benzenesulfonamide derivatives demonstrate potential biological interest for anti-HIV integrase activities (Kobayashi & Fujiwara, 2019).

  • Carbonic Anhydrase Inhibition : 4-(2-substituted hydrazinyl)benzenesulfonamides show potent inhibitory effects against carbonic anhydrase I and II, which is relevant for treating conditions like glaucoma (Gul et al., 2016).

  • Antitumor Activity : Novel benzenesulfonamide derivatives have shown promising in vitro antitumor activity against certain cell lines, suggesting potential as anticancer agents (Fahim & Shalaby, 2019).

  • Solid-Phase Synthesis Applications : Polymer-supported benzenesulfonamides can be used as key intermediates in various chemical transformations, especially in solid-phase synthesis (Fülöpová & Soural, 2015).

  • Selective COX-2 Inhibitors : Certain benzenesulphonamide derivatives are being explored as selective COX-2 inhibitors, which is significant for developing new anti-inflammatory drugs (Bekheit et al., 2021).

Future Directions

A study on new sulfonamides containing organometallic-acylhydrazones, which includes “2-(Hydrazinecarbonyl)benzenesulfonamide”, suggests that these compounds have potential as inhibitors of human carbonic anhydrases. They were found to have an interesting inhibitory profile against these isoforms, with some acting as subnanomolar or low nanomolar inhibitors .

properties

IUPAC Name

2-(hydrazinecarbonyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3S/c8-10-7(11)5-3-1-2-4-6(5)14(9,12)13/h1-4H,8H2,(H,10,11)(H2,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPOXIABDFDDSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368807
Record name 2-(Hydrazinecarbonyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Hydrazinecarbonyl)benzenesulfonamide

CAS RN

102169-52-8
Record name 2-(Hydrazinecarbonyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Hydrazinecarbonyl)benzenesulfonamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3J8YCJ4GZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
G Thiyagarajan, HSP Rao, A Thamaraichelvan… - Research on Chemical …, 2015 - Springer
… As a consequence of an addition–elimination reaction, saccharin 1 reacts with hydrazine 2 to form 2-hydrazinecarbonyl-benzenesulfonamide 3 by ring opening, then the aromatic …
Number of citations: 3 link.springer.com
G Thiyagarajan, A Pandey, P Mayer… - 2014 - nopr.niscpr.res.in
… In a dry conical flask, 2-hydrazinecarbonyl benzenesulfonamide 3 (0.5 g, 23.2 mmol) with 4-methylamino benzaldehyde 4b (0.41 g, 27.9 mmol) were mixed in methanol:acetic acid (9:1) …
Number of citations: 4 nopr.niscpr.res.in
Y Huentupil, L Peña, N Novoa, E Berrino… - Journal of Enzyme …, 2019 - Taylor & Francis
A series of organometallic acylhydrazones was prepared, incorporating Re(CO) 3 , Mn(CO) 3 and ferrocenyl moieties, which were subsequently reacted with amino-sulfonamides in …
Number of citations: 15 www.tandfonline.com
A El Mahmoudi, AS Tareau, M Barreau… - Bioorganic & Medicinal …, 2023 - Elsevier
The search for new classes of antibiotics is a real concern of public health due to the emergence of multi-resistant bacteria strains. We report herein the synthesis and characterization of …
Number of citations: 3 www.sciencedirect.com

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